molecular formula C12H11NO3 B2354313 (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid CAS No. 946666-39-3

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid

Cat. No.: B2354313
CAS No.: 946666-39-3
M. Wt: 217.224
InChI Key: CEQXGGVRQFFJCA-UHFFFAOYSA-N
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Description

(2-Methyl-4-oxo-1(4H)-quinolinyl)acetic acid (CAS: 946666-39-3) is a quinoline-derived carboxylic acid featuring a methyl substituent at the 2-position and a ketone group at the 4-position of the quinoline core. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The compound is of interest in medicinal chemistry due to the structural versatility of the quinoline scaffold, which is often associated with antimicrobial, anti-inflammatory, and antiviral activities.

Properties

IUPAC Name

2-(2-methyl-4-oxoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-6-11(14)9-4-2-3-5-10(9)13(8)7-12(15)16/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQXGGVRQFFJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid typically involves the condensation of 2-methylquinoline-4-one with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by acidification and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield 2-(2-methylquinolin-1(4H)-yl)acetic acid.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are used for esterification or amidation reactions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: 2-(2-methylquinolin-1(4H)-yl)acetic acid.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid (CAS: 56600-94-3)
  • Structure : Lacks the 2-methyl group present in the target compound.
  • Molecular Formula: C₁₁H₉NO₃; Molecular Weight: 203.2 g/mol.
  • Properties: Available in high purity (≥95%) and widely used in pharmaceutical research.
2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetic Acid (CAS: 1209235-45-9)
  • Structure : Features a 7-trifluoromethyl substituent in addition to the 2-methyl group.
  • Molecular Formula: C₁₃H₁₀F₃NO₃; Molecular Weight: 285.22 g/mol.
  • Impact : The electron-withdrawing CF₃ group may improve metabolic stability and alter electronic properties, influencing receptor binding .
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid (CAS: 51505-10-3)
  • Structure : Contains a chloro group at position 6 and a phenyl group at position 4.
  • Molecular Formula: C₁₇H₁₂ClNO₃; Molecular Weight: 313.74 g/mol.

Substituent Effects on Physical and Chemical Properties

A comparison of key physical properties is summarized below:

Compound (CAS) Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target (946666-39-3) 2-methyl, 4-oxo Not reported - 217.22
56600-94-3 4-oxo Not reported - 203.2
1209235-45-9 2-methyl, 7-CF₃, 4-oxo Not reported - 285.22
Hydrazide derivatives (1–4) Varied benzylidene groups 202–300+ 62.8–90.4 314.34–414.05
  • Melting Points : Hydrazide derivatives (e.g., compound 7 in ) exhibit high melting points (>295°C), attributed to strong intermolecular hydrogen bonding from hydrazide moieties .
  • Synthetic Yields : Derivatives with bulky substituents (e.g., 4-tert-butylbenzylidene in compound 3) show lower yields (62.8%) due to steric challenges .
Antiviral and Fungicidal Activities
  • Hydrazide derivatives (e.g., compound 9 in ) demonstrated moderate to strong activity against Tobacco Mosaic Virus (TMV) and fungi (Botrytis cinerea), with EC₅₀ values ranging from 50–200 μg/mL .
  • The trifluoromethyl analog (CAS: 1209235-45-9) may exhibit enhanced bioactivity due to increased electrophilicity from the CF₃ group .
Anti-inflammatory Potential
  • Derivatives like (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid () showed analgesic and anti-inflammatory effects in preclinical models, suggesting that hydroxylation at position 4 enhances target engagement .

Biological Activity

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid is a compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique quinoline structure, which features a methyl group and a keto group at specific positions. Its molecular formula is C11_{11}H9_{9}N1_{1}O3_{3}, and it serves as a building block for the synthesis of more complex quinoline derivatives.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has been shown to inhibit the activity of bacterial enzymes, which is crucial for bacterial growth. This inhibition leads to significant antimicrobial effects against various pathogens.
  • Anticancer Properties : It interacts with cellular pathways involved in cancer cell proliferation. Studies suggest that it may inhibit specific receptors or enzymes that are pivotal in cancer progression.

Biological Activity Overview

Activity Description
AntimicrobialEffective against a range of bacteria, including Proteus vulgaris and Bacillus subtilis with notable zones of inhibition .
AnticancerDemonstrated potential in inhibiting cancer cell proliferation through enzyme interaction.
Diuretic PotentialInvestigated as a lead compound for developing diuretic agents.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones, suggesting strong antibacterial properties .
  • Anticancer Research :
    • In vitro studies have indicated that the compound can reduce the viability of various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
  • Diuretic Effects :
    • Research involving the synthesis of derivatives has highlighted enhanced diuretic effects when modifications are made to the quinoline structure. This opens avenues for further exploration in therapeutic applications related to fluid retention.

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Key Characteristics
2-methylquinoline-4-oneC10_{10}H9_{9}NPrecursor in synthesis; exhibits different biological activities.
Quinoline-2,4-dioneC9_{9}H7_{7}N1_{1}O2_{2}Oxidation product; used in various synthetic applications.
2-(2-methylquinolin-1(4H)-yl)acetic acidC12_{12}H11_{11}NReduction product; shows unique pharmacological properties.

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